3-(5-Ethynyl-3-methyl-2-oxo-benzimidazol-1-YL)piperidine-2,6-dione
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Overview
Description
3-(5-Ethynyl-3-methyl-2-oxo-benzimidazol-1-YL)piperidine-2,6-dione is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound is characterized by its unique structure, which includes an ethynyl group, a methyl group, and a piperidine-2,6-dione moiety.
Preparation Methods
The synthesis of 3-(5-Ethynyl-3-methyl-2-oxo-benzimidazol-1-YL)piperidine-2,6-dione typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst . Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
3-(5-Ethynyl-3-methyl-2-oxo-benzimidazol-1-YL)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(5-Ethynyl-3-methyl-2-oxo-benzimidazol-1-YL)piperidine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-Ethynyl-3-methyl-2-oxo-benzimidazol-1-YL)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The ethynyl group may also play a role in enhancing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
3-(5-Ethynyl-3-methyl-2-oxo-benzimidazol-1-YL)piperidine-2,6-dione can be compared with other benzimidazole derivatives, such as:
3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-2,6-dione: This compound has a bromine atom instead of an ethynyl group, which may affect its reactivity and biological activity.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor in the treatment of gastric ulcers. It has a different substitution pattern and mechanism of action compared to this compound.
The uniqueness of this compound lies in its ethynyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H13N3O3 |
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Molecular Weight |
283.28 g/mol |
IUPAC Name |
3-(5-ethynyl-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C15H13N3O3/c1-3-9-4-5-10-12(8-9)17(2)15(21)18(10)11-6-7-13(19)16-14(11)20/h1,4-5,8,11H,6-7H2,2H3,(H,16,19,20) |
InChI Key |
IBGCUBIVVIUPGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C#C)N(C1=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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